2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one
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Overview
Description
8-(Allyloxy)guanosine is a nucleoside analog with the molecular formula C13H17N5O6. It is known for its antiviral and anticancer properties, primarily due to its ability to inhibit DNA synthesis by targeting the enzyme DNA polymerase . Additionally, it inhibits the expression of genes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase .
Preparation Methods
One common method includes the use of tri-O-acetyl-8-(allyloxy)guanosine as an intermediate . The reaction conditions often involve the use of protecting groups to selectively transform functional groups within the molecule, followed by deprotection to yield the final product . Industrial production methods are not widely documented, but laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
8-(Allyloxy)guanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-7,8-dihydroguanosine (8-oxoG), a common oxidative DNA lesion.
Reduction: While specific reduction reactions are less documented, nucleoside analogs generally undergo reduction under specific conditions.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Allyloxy)guanosine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 8-(Allyloxy)guanosine involves the inhibition of DNA polymerase, which prevents DNA synthesis and replication . This inhibition disrupts the proliferation of viral and cancer cells. Additionally, it modulates inflammatory responses by inhibiting enzymes like lipoxygenase and cyclooxygenase . The compound’s interaction with adenosine receptors and its impact on extracellular adenosine levels also contribute to its biological effects .
Comparison with Similar Compounds
8-(Allyloxy)guanosine is unique due to its specific allyloxy substitution, which imparts distinct chemical and biological properties. Similar compounds include:
8-oxo-7,8-dihydroguanosine (8-oxoG): An oxidative lesion of guanosine that is more readily oxidized than guanine.
Guanosine: The parent nucleoside, which has various biological roles and is a precursor to many nucleoside analogs.
In comparison, 8-(Allyloxy)guanosine’s unique substitution allows it to inhibit specific enzymes and pathways, making it a valuable compound in antiviral and anticancer research .
Properties
Molecular Formula |
C13H17N5O6 |
---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22) |
InChI Key |
RQUVSNGNEJMOBE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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